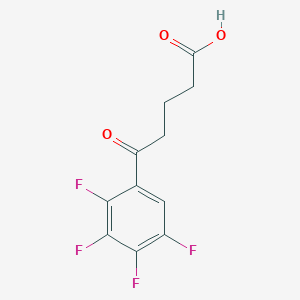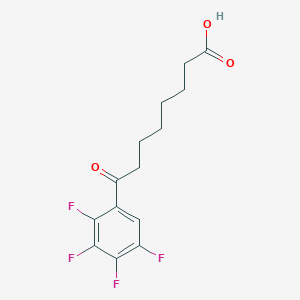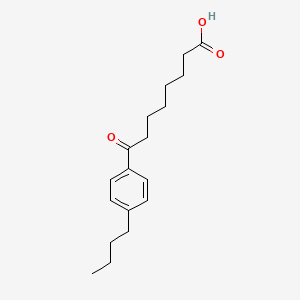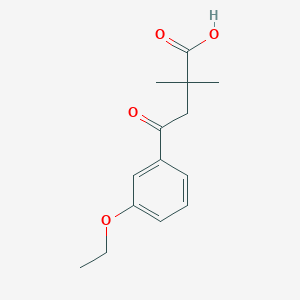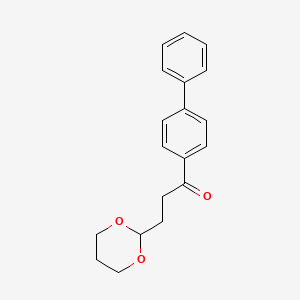
3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone is a chemical compound with the molecular formula C13H16O3 . It is structurally characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone is characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . The six-membered O-heterocycle adopts a chair conformation, with the bond to the aromatic ring located at its equatorial position .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone include a molecular weight of 220.26 g/mol and a density of 1.090±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Vinylphosphonium Salt Mediated Reactions
Research by Yavari, Souri, Sirouspour, and Djahaniani (2006) explored vinylphosphonium salt mediated reactions involving methyl propiolate and ethyl phenylpropiolate. This study contributes to understanding the chemical interactions and potential applications of compounds related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Enzymatic Oxidative Polycondensation
Koçak, Kumbul, Gokturk, and Sahmetlioglu (2015) investigated the enzymatic oxidative polycondensation of a bisphenol derivative, providing insight into the synthesis process and characteristics of polymers related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research contributes to material science and polymer chemistry (Koçak, Kumbul, Gokturk, & Sahmetlioglu, 2015).
Liquid Crystalline Polymers
Hsu, Rodriguez-Parada, and Percec (1987) studied polymethacrylates and polyacrylates containing 1,3-dioxane-2,5-diyl groups, closely related to the structure of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their research on liquid crystalline polymers provides insights into phase behavior and potential applications in materials science (Hsu, Rodriguez-Parada, & Percec, 1987).
Synthesis of Oligo Phenylene Vinylenes
Jørgensen and Krebs (2005) conducted research on the synthesis of oligophenylenevinylenes using monomers closely related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their work provides valuable insights into the use of these compounds in photovoltaic cells, contributing to the field of renewable energy (Jørgensen & Krebs, 2005).
Hemoglobin Oxygen Affinity Modifiers
Randad, Mahran, Mehanna, and Abraham (1991) explored the synthesis and testing of compounds structurally related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone for their ability to modify hemoglobin oxygen affinity. This research is significant in medical sciences, particularly in understanding and potentially treating conditions related to oxygen transport in blood (Randad, Mahran, Mehanna, & Abraham, 1991).
Thromboxane Receptor Antagonists
Brewster, Brown, Foubister, Jessup, and Smithers (1988) synthesized and studied the pharmacology of a novel thromboxane receptor antagonist derived from a structure similar to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research is relevant in the development of drugs targeting cardiovascular diseases (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).
Catalytic Cleavage of Substituted 1,3-Dioxane
Červený, Marhoul, and Růžička (1977) investigated the catalytic cleavage of substituted 1,3-dioxane compounds, similar in structure to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research has implications in chemical synthesis and industrial applications (Červený, Marhoul, & Růžička, 1977).
UV Cross-Linkable Polymers
Suresh, Vakees, Uma, Selvaraj, Karthikeyan, and Arun (2016) synthesized and characterized UV cross-linkable polymers, which include structures related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their work contributes to the development of advanced materials with specific light-reactive properties (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).
Catalytic Decomposition on Copper-Based Catalysts
Červený, Wurzlová, Marhoul, and Růzika (2007) explored the catalytic decomposition of 4-phenyl-1,3-dioxan on copper-based catalysts. This research offers insights into chemical transformations and potential industrial applications of compounds similar to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone (Červený, Wurzlová, Marhoul, & Růzika, 2007).
Synthesis and Biological Evaluation of Pyrazole Chalcones
Bandgar, Gawande, Bodade, Gawande, and Khobragade (2009) synthesized and evaluated pyrazole chalcones for their anti-inflammatory, antioxidant, and antimicrobial properties. This research highlights the potential biomedical applications of compounds structurally related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMKZZJQQOWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646040 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-62-2 |
Source


|
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

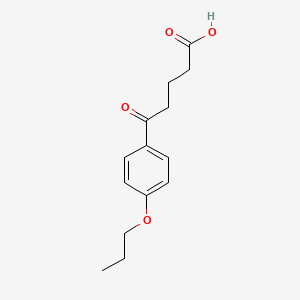
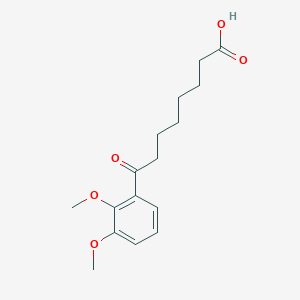

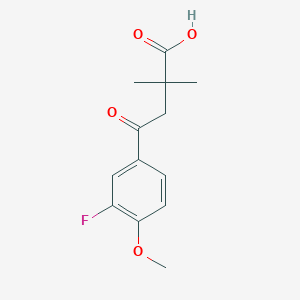
![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
